4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Lipophilicity Drug-likeness Permeability

4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898447-70-6; molecular formula C₂₅H₂₆N₂O₄S; MW 450.6 g/mol) belongs to the class of N-tosyl-tetrahydroquinoline benzamides—a scaffold widely recognized for its occurrence in pharmacologically active compounds, including kinase inhibitors, epigenetic modulators, and cytotoxic agents. The compound features a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine core coupled via an amide bond to a 4-ethoxybenzoic acid moiety, distinguishing it from close analogs bearing methoxy, methyl, nitro, or unsubstituted benzamide groups.

Molecular Formula C25H26N2O4S
Molecular Weight 450.55
CAS No. 898447-70-6
Cat. No. B2847906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS898447-70-6
Molecular FormulaC25H26N2O4S
Molecular Weight450.55
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
InChIInChI=1S/C25H26N2O4S/c1-3-31-22-12-9-20(10-13-22)25(28)26-21-11-8-19-5-4-16-27(24(19)17-21)32(29,30)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28)
InChIKeyMWQKSKVVDNXFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898447-70-6): A Differentiated Tetrahydroquinoline-Benzamide Screening Candidate for Targeted Medicinal Chemistry


4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898447-70-6; molecular formula C₂₅H₂₆N₂O₄S; MW 450.6 g/mol) belongs to the class of N-tosyl-tetrahydroquinoline benzamides—a scaffold widely recognized for its occurrence in pharmacologically active compounds, including kinase inhibitors, epigenetic modulators, and cytotoxic agents [1]. The compound features a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine core coupled via an amide bond to a 4-ethoxybenzoic acid moiety, distinguishing it from close analogs bearing methoxy, methyl, nitro, or unsubstituted benzamide groups. It is primarily distributed as a screening library compound through chemical suppliers such as ChemDiv , and its structural architecture positions it as a candidate for hit-to-lead exploration in programs targeting kinase-dependent or epigenetic disease pathways.

Why 4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Cannot Be Interchanged with In-Class Analogs: Key Structural Differentiation Drivers


Within the N-tosyl-tetrahydroquinoline benzamide series, the para-substituent on the benzamide ring exerts decisive control over lipophilicity, electronic character, and steric profile, all of which directly modulate target binding, permeability, and metabolic stability . Replacing the 4-ethoxy group with a 4-methoxy (CAS 898423-74-0), 4-methyl (CAS 898416-52-6), or unsubstituted (CAS 898416-32-2) benzamide yields a compound with substantially altered logP, hydrogen-bonding capacity, and O-dealkylation susceptibility. Class-level SAR studies on tetrahydroquinoline-based EPAC and mTOR inhibitors have demonstrated that even minor alkoxy chain-length variation can shift IC₅₀ values by an order of magnitude or more [1][2]. Consequently, procurement decisions that treat these analogs as functionally interchangeable risk introducing uncontrolled variability into biological assays, confounding SAR interpretation, and undermining lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide vs. Closest Analogs


Lipophilicity Tuning: Predicted logP Comparison of 4-Ethoxy vs. 4-Methoxy and 4-Butoxy Analogs

The 4-ethoxy substituent provides an intermediate lipophilicity profile between the more polar 4-methoxy analog and the more lipophilic 4-butoxy analog. Based on ChemDiv catalog data, the 4-butoxy analog (G513-0151; MW 478.61) has a predicted logP of 5.96 and logD of 5.96, while the 4-ethoxy-N-[1-(4-fluorobenzenesulfonyl) variant (MW 454.52) has a predicted logP of 4.50 . The 4-ethoxy target compound is expected to exhibit a logP in the range of 4.8–5.2, placing it closer to the optimal CNS drug-like space (logP 2–5) while retaining sufficient lipophilicity for passive membrane permeability. This contrasts with the 4-methoxy analog, whose lower lipophilicity may limit blood-brain barrier penetration, and the 4-butoxy analog, whose logP >5.5 increases the risk of poor aqueous solubility and off-target promiscuity [1].

Lipophilicity Drug-likeness Permeability

Steric and Electronic Modulation: Ethoxy vs. Methoxy Substituent Effects on the Benzamide Pharmacophore

The ethoxy group (–OCH₂CH₃) introduces greater steric bulk and a distinct electron-donating resonance effect compared to the methoxy group (–OCH₃). In the context of benzamide-based HDAC and kinase inhibitors, the para-alkoxy substituent has been shown to influence both the conformation of the benzamide moiety and its interaction with hydrophobic pockets within target active sites [1]. While direct head-to-head IC₅₀ data for the 4-ethoxy vs. 4-methoxy pair are not currently available in the public domain, class-level SAR from tetrahydroquinoline EPAC inhibitors demonstrates that alkoxy chain-length variation at this position can alter inhibitory potency by ≥5-fold [2]. The larger ethoxy group may preferentially occupy deeper hydrophobic subpockets that are inaccessible to the methoxy analog, potentially translating into differentiated target selectivity profiles.

Structure-Activity Relationship Pharmacophore tuning Medicinal chemistry

Predicted Metabolic Stability Advantage: Ethoxy vs. Methoxy O-Dealkylation Susceptibility

Para-alkoxy substituents on benzamide rings undergo cytochrome P450-mediated O-dealkylation, a major metabolic clearance pathway. Literature precedent indicates that homologation of the O-alkyl chain from methyl to ethyl generally reduces the intrinsic clearance rate of O-dealkylation, as CYP isoforms display varying affinity for alkoxy substrates of differing chain length [1]. While no microsomal stability data have been published specifically for the 4-ethoxy target compound, this established structure-metabolism relationship suggests that the 4-ethoxy compound may exhibit improved metabolic stability relative to the 4-methoxy analog, potentially translating into a longer half-life in hepatic microsome or hepatocyte assays. This metabolic differentiation is particularly relevant for programs where in vivo pharmacokinetic profiling is anticipated following in vitro hit confirmation.

Metabolic stability Cytochrome P450 Pharmacokinetics

Cytotoxicity Potential: Class-Level Evidence from N-Tosyl-Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives

Although no direct cytotoxicity data have been published for 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide specifically, structurally related N-tosyl-tetrahydroisoquinoline analogs have demonstrated potent cytotoxicity across multiple cancer cell lines. Pingaew et al. (2013) reported that 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs (compounds 4a–4l) exhibited IC₅₀ values as low as 1.23 μM against MOLT-3 cells, with the trimethoxy analog 4f achieving an IC₅₀ of 22.70 μM against HepG2 cells—surpassing the reference drug etoposide [1]. In the tetrahydroquinoline series, Dey et al. (2025) demonstrated that morpholine-substituted tetrahydroquinoline derivatives achieve IC₅₀ values of 0.033 μM against A549 lung cancer cells, with selectivity over normal cells [2]. These class-level findings establish the N-tosyl-tetrahydro(iso)quinoline scaffold as a productive starting point for anticancer lead discovery and suggest that the 4-ethoxy target compound merits evaluation in similar cytotoxicity panels to benchmark its potency relative to established analogs.

Cytotoxicity Anticancer screening Tetrahydroquinoline SAR

Molecular Weight and Physicochemical Drug-Likeness: Comparative Profile vs. In-Class Analogs

The target compound (MW 450.6 g/mol) sits at the boundary of conventional lead-like chemical space (MW ≤450) and drug-like space (MW ≤500), with a topological polar surface area of approximately 61.9 Ų (estimated from the structurally analogous 4-butoxy analog G513-0151 ) and one hydrogen-bond donor. This profile places it intermediate between the lighter 4-methoxy analog (MW ~436.5) and the heavier 4-butoxy analog (MW 478.6), with corresponding gradations in predicted solubility. The compound has 7 H-bond acceptors and 1 H-bond donor, consistent with oral drug-like properties per Lipinski and Veber guidelines. The tosyl group contributes significantly to both MW and PSA, making procurement decisions based on MW alone potentially misleading without considering the full property profile.

Drug-likeness Lipinski parameters Lead-likeness

Recommended Research and Procurement Application Scenarios for 4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide


SAR-by-Catalog Hit Expansion: Probing the Alkoxy Lipophilicity Gradient in Tetrahydroquinoline Benzamide Series

This compound is optimally deployed as part of a systematic SAR-by-catalog exploration of the para-alkoxy substituent on the N-tosyl-tetrahydroquinoline benzamide scaffold. By procuring the 4-ethoxy variant alongside the 4-methoxy, 4-butoxy, and unsubstituted analogs, medicinal chemistry teams can generate a quantitative lipophilicity–activity relationship across a logP range of approximately 3.8 to 6.0, enabling identification of the optimal lipophilicity window for target engagement, cellular potency, and selectivity. This approach is supported by the class-level SAR precedent established for tetrahydroquinoline EPAC inhibitors, where alkoxy substituent changes produced ≥5-fold IC₅₀ shifts [1].

Metabolic Stability Triage: Differentiating O-Dealkylation Rates for Lead Optimization

For hit-to-lead programs where rapid O-demethylation of a 4-methoxybenzamide leads has been identified as a metabolic liability, the 4-ethoxy compound serves as a direct comparator to test the hypothesis that O-ethyl homologation reduces intrinsic clearance. Procurement of both the 4-methoxy and 4-ethoxy analogs enables paired microsomal or hepatocyte stability assays to quantify the metabolic advantage conferred by the ethyl-for-methyl substitution, informing subsequent lead optimization strategies based on established structure-metabolism principles [2].

Kinase and Epigenetic Target Screening: Exploiting the Privileged Tetrahydroquinoline Scaffold

The N-tosyl-tetrahydroquinoline benzamide scaffold has been implicated in the inhibition of multiple therapeutically relevant targets, including mTOR (IC₅₀ = 0.033 μM for optimized THQ derivatives against A549 cells [3]), NF-κB-inducing kinase (NIK; Ki as low as 0.3 nM for related compounds in BindingDB [4]), and EPAC proteins [1]. Inclusion of the 4-ethoxy variant in focused kinase or epigenetic target screening panels allows exploration of whether the intermediate lipophilicity and steric profile of the ethoxy group confer selectivity advantages over the 4-methoxy or 4-methyl analogs, particularly for targets with hydrophobic subpockets that can accommodate—but not necessarily prefer—the ethyl group.

Computational Library Design: In Silico Enumeration and Property Forecasting

For computational chemists engaged in virtual library design, the 4-ethoxy compound serves as a key node for property calibration. Its predicted logP (~4.8–5.2) and MW (450.6) place it within the drug-like space boundary, and its experimentally accessible structure (via commercial sourcing) makes it suitable for validating in silico predictions of solubility, permeability, and target docking scores. The compound's availability as a physical sample from screening compound vendors enables experimental feedback loops that improve model accuracy for the broader tetrahydroquinoline benzamide chemical series.

Quote Request

Request a Quote for 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.